molecular formula C22H15N3O7 B446945 2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate

2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate

Cat. No.: B446945
M. Wt: 433.4g/mol
InChI Key: JMTCGHCDRXZDJB-FMCGGJTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate is a complex organic compound with a unique structure that includes a nitrobenzoyl group, a carbohydrazonoyl group, and a benzodioxole carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate typically involves multiple steps, starting with the preparation of the nitrobenzoyl and carbohydrazonoyl intermediates. These intermediates are then reacted with phenyl 1,3-benzodioxole-5-carboxylate under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs, while ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions on the benzodioxole ring could yield various substituted derivatives .

Scientific Research Applications

2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group may interact with active sites of enzymes, inhibiting their activity, while the benzodioxole ring may interact with other molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate is unique due to its combination of functional groups, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C22H15N3O7

Molecular Weight

433.4g/mol

IUPAC Name

[2-[(Z)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C22H15N3O7/c26-21(14-5-8-17(9-6-14)25(28)29)24-23-12-16-3-1-2-4-18(16)32-22(27)15-7-10-19-20(11-15)31-13-30-19/h1-12H,13H2,(H,24,26)/b23-12-

InChI Key

JMTCGHCDRXZDJB-FMCGGJTJSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC=C3/C=N\NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC=C3C=NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC=C3C=NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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